1-(2-Hydroxy-4-methylcyclohexyl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
917750-72-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(7(2)10)9(11)5-6/h6,8-9,11H,3-5H2,1-2H3 |
InChI Key |
VISJALGWOBQNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(=O)C |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis of 1 2 Hydroxy 4 Methylcyclohexyl Ethanone
Elucidation of Diastereomers and Enantiomers
The structure of 1-(2-Hydroxy-4-methylcyclohexyl)ethanone contains three chiral centers, which means it can exist as a number of stereoisomers. The relationship between these stereoisomers can be categorized as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images).
Absolute Stereochemistry Determination Methodologies (e.g., (1R,2S,4R)- Stereoisomer)
Determining the absolute stereochemistry of a specific stereoisomer, such as the (1R,2S,4R)- configuration, requires sophisticated analytical techniques. While specific studies on this particular compound are not extensively detailed in the public domain, the methodologies for such determinations are well-established in organic chemistry.
One of the most definitive methods is single-crystal X-ray crystallography . This technique can provide the precise three-dimensional arrangement of atoms in a crystalline sample, allowing for the unambiguous assignment of the absolute configuration of each stereocenter.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral derivatizing agents or chiral solvating agents, can also be employed. These agents interact differently with enantiomers, leading to distinguishable signals in the NMR spectrum, which can be used to deduce the absolute stereochemistry. Advanced NMR techniques, such as the Mosher's ester analysis, are powerful tools in this regard.
Furthermore, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy measure the differential interaction of the molecule with left and right-circularly polarized light. The resulting spectra can be compared with theoretical calculations or with the spectra of compounds with known absolute configurations to determine the stereochemistry of the unknown sample.
The stereoselective synthesis from a chiral precursor of known absolute configuration is another powerful method to obtain a product with a defined stereochemistry.
| Methodology | Principle | Application to this compound |
| Single-Crystal X-ray Crystallography | Diffraction pattern of X-rays by a single crystal reveals the 3D atomic arrangement. | Would provide definitive assignment of the (1R,2S,4R) configuration if a suitable crystal can be obtained. |
| NMR Spectroscopy (with chiral auxiliaries) | Chiral agents interact diastereomerically with enantiomers, leading to distinct NMR signals. | Can be used to differentiate between enantiomers and assist in assigning absolute configuration. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | The experimental CD spectrum can be compared with theoretical predictions for the (1R,2S,4R)-isomer. |
| Stereoselective Synthesis | Synthesis from a starting material of known absolute configuration. | Can be used to produce the (1R,2S,4R)-isomer specifically, thereby confirming its stereochemistry. |
Relative Stereochemical Assignments and Their Configurational Stability
The relative stereochemistry of the diastereomers of this compound (cis/trans relationships between the substituents) can be determined using various NMR techniques, primarily through the analysis of coupling constants (J-values) between protons on the cyclohexane (B81311) ring. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is a function of their relative orientation (axial or equatorial).
For instance, a large coupling constant between two vicinal protons on a cyclohexane ring typically indicates an axial-axial relationship, while smaller coupling constants suggest axial-equatorial or equatorial-equatorial arrangements. By carefully analyzing the proton NMR spectrum, the relative configurations of the hydroxyl, methyl, and ethanone (B97240) groups can be pieced together.
The configurational stability of these diastereomers depends on the energy barriers to ring flipping and the potential for epimerization at any of the stereocenters. Under neutral or aprotic conditions, the configurations of the stereocenters on the cyclohexane ring are generally stable. However, under acidic or basic conditions, the ketone can undergo enolization, which could lead to epimerization at the carbon atom bearing the ethanone group. The stability of the hydroxyl and methyl-bearing stereocenters is generally higher.
Conformational Preferences of the Cyclohexane Ring System
The cyclohexane ring in this compound is not planar and adopts various non-planar conformations to relieve ring strain.
Chair and Boat Conformations and Their Energy Landscapes
The most stable conformation of a cyclohexane ring is the chair conformation , which minimizes both angle strain and torsional strain. The ring can undergo a conformational change known as a ring flip , passing through higher-energy intermediates such as the twist-boat and boat conformations . The boat conformation is destabilized by torsional strain and steric hindrance between the "flagpole" hydrogens.
The energy difference between the chair and boat conformations for an unsubstituted cyclohexane is approximately 6.5 kcal/mol. The presence of substituents on the ring will alter the energy landscape. The relative energies of the different conformations will depend on the steric and electronic interactions of the substituents in each conformation.
| Conformation | Relative Energy | Key Features |
| Chair | Lowest | Staggered C-C bonds, no angle strain. |
| Twist-Boat | Intermediate | Higher in energy than the chair form. |
| Boat | High | Eclipsed C-C bonds and flagpole interactions. |
Influence of Hydroxyl and Ethanone Substituents on Ring Conformation
In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to steric interactions, particularly 1,3-diaxial interactions, bulky substituents generally prefer the more stable equatorial position.
For this compound, the conformational equilibrium will be a balance of the preferences of the three substituents. The methyl group, being a relatively bulky alkyl group, will have a strong preference for the equatorial position. The preference of the hydroxyl and ethanone groups will also be for the equatorial position to minimize steric strain.
Stereoelectronic Effects in the this compound Framework
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. In the framework of this compound, several such effects can be considered.
One important stereoelectronic effect is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled non-bonding or anti-bonding orbital (e.g., a C-O σ* orbital). The efficiency of this interaction is highly dependent on the orbital alignment, which is dictated by the molecule's conformation. For instance, an anti-periplanar arrangement of the interacting orbitals leads to the strongest hyperconjugative stabilization.
The presence of the carbonyl group in the ethanone substituent introduces further stereoelectronic considerations. The alignment of the C=O π system with adjacent σ bonds can influence the stability of the conformation. For example, the Bürgi-Dunitz trajectory describes the preferred angle of approach of a nucleophile to a carbonyl carbon, which is a manifestation of stereoelectronic control. While this is more relevant to reactivity, it reflects the inherent electronic properties of the carbonyl group that can influence ground-state conformations.
Furthermore, as mentioned earlier, intramolecular hydrogen bonding is a powerful stereoelectronic interaction that can significantly influence the conformational equilibrium by providing additional stabilization to a specific conformer. The geometry required for an effective hydrogen bond (distance and angle between the donor and acceptor) is a classic example of a stereoelectronic constraint.
Isomerization Pathways and Conditions
The stereochemical integrity of this compound is subject to isomerization, a process that allows for the interconversion of its various stereoisomers. This transformation is primarily influenced by reaction conditions, including the presence of acids or bases, and thermal energy. The isomerization pathways for this compound are principally governed by the chemical reactivity of the ketone and hydroxyl functional groups within the substituted cyclohexane ring.
The primary mechanism for the isomerization of this compound involves the enolization of the ketone. This process can be catalyzed by either acids or bases. Under basic conditions, a proton is abstracted from the carbon atom adjacent to the carbonyl group (the α-carbon), leading to the formation of an enolate intermediate. This enolate is planar at the α-carbon, which temporarily removes the stereochemical distinction at this position. Subsequent reprotonation of the enolate can occur from either face, leading to the formation of either the original isomer or its epimer at the carbon bearing the acetyl group.
In an acidic environment, the carbonyl oxygen is protonated, which enhances the acidity of the α-proton. A weak base (such as the solvent) can then remove the α-proton to form an enol intermediate. Similar to the enolate, the enol possesses a planar double bond, which erases the stereochemistry at the α-carbon. Tautomerization back to the keto form can then yield a mixture of epimers.
The equilibrium between the different isomers is dictated by their relative thermodynamic stabilities. In substituted cyclohexanes, isomers with bulky substituents in the equatorial position are generally more stable than those with axial substituents due to reduced steric strain. For this compound, the acetyl group and the methyl group are the key substituents influencing conformational preference. The isomer where both of these groups, or at least the bulkier acetyl group, occupy equatorial positions will be the thermodynamically favored product of isomerization.
Thermal conditions can also promote isomerization, often by providing the necessary activation energy for enolization or other rearrangement processes. The specific temperatures required can vary depending on the solvent and the presence of any catalytic species.
A summary of the general conditions leading to isomerization is presented in the table below.
| Condition | Catalyst/Mediator | General Mechanism | Favored Isomer |
| Acidic | Protic acids (e.g., HCl, H₂SO₄), Lewis acids | Enol formation | Thermodynamically more stable isomer (substituents equatorial) |
| Basic | Hydroxides (e.g., NaOH, KOH), alkoxides | Enolate formation | Thermodynamically more stable isomer (substituents equatorial) |
| Thermal | Heat | Enolization/other rearrangements | Thermodynamically more stable isomer (substituents equatorial) |
It is important to note that while the carbon bearing the acetyl group is the primary site of epimerization through enolization, the stereocenter with the hydroxyl group can also potentially undergo epimerization, although this typically requires more specific and often more vigorous conditions. The interconversion between cis and trans diastereomers of this compound is thus a dynamic process, with the final isomeric ratio being a reflection of the thermodynamic equilibrium under the given conditions.
Advanced Synthetic Methodologies for 1 2 Hydroxy 4 Methylcyclohexyl Ethanone and Its Precursors
Strategies for Carbon-Carbon Bond Formation in Cyclohexyl Ketone Synthesis
The introduction of the acetyl group onto the cyclohexane (B81311) scaffold is a critical step in the synthesis of 1-(2-hydroxy-4-methylcyclohexyl)ethanone. This can be achieved either by forming a C-C bond on a pre-existing cyclohexane ring or by constructing the ring in a manner that incorporates the required carbon skeleton.
One of the most fundamental strategies for C-C bond formation is the alkylation or acylation of enolates. ubc.ca In the context of synthesizing the target molecule, this could involve the acylation of an enolate derived from 4-methylcyclohexanone (B47639). The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, whereas a smaller base under thermodynamic conditions can lead to the more substituted enolate.
The stereochemical outcome of the alkylation of cyclohexanone (B45756) enolates is influenced by the conformational preferences of the ring. ubc.ca The alkylation of conformationally rigid cyclohexanone enolates generally proceeds via axial attack on the half-chair conformation of the enolate, as this pathway allows the ring to evolve towards a more stable chair-like transition state. ubc.ca For a 4-substituted cyclohexanone, the substituent (in this case, a methyl group) will preferentially occupy an equatorial position, influencing the trajectory of the incoming electrophile.
An alternative approach is the Friedel-Crafts acylation of an alkene precursor, such as 4-methylcyclohexene, with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgacs.org This reaction proceeds via an electrophilic addition mechanism. Additionally, the Nenitzescu reductive acylation allows for the acylation of a saturated hydrocarbon in the presence of an alkene, which could be another pathway to a methylcyclohexyl ketone. wikipedia.org
| Method | Precursor | Reagents | Key Considerations |
|---|---|---|---|
| Enolate Acylation | 4-Methylcyclohexanone | 1. Base (e.g., LDA, NaH) 2. Acetylating agent (e.g., Acetyl chloride) | Control of regioselectivity (kinetic vs. thermodynamic enolate); stereoselectivity is governed by axial attack preference. |
| Friedel-Crafts Acylation | 4-Methylcyclohexene | Acetyl chloride, Lewis Acid (e.g., AlCl3) | Potential for carbocation rearrangements; regioselectivity depends on the stability of the intermediate carbocation. |
| Enamine Alkylation | 4-Methylcyclohexanone | 1. Secondary amine (e.g., Pyrrolidine) 2. Alkylating agent | Forms a less reactive nucleophile than an enolate, which can improve selectivity. The stereochemical outcome is typically trans product as major. youtube.com |
Ring-forming reactions offer a powerful alternative for constructing the core cyclohexane structure. These methods build the ring from acyclic precursors, often establishing multiple stereocenters in a single step.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. libretexts.orgslideshare.net A synthetic route to a precursor of this compound could involve the reaction of a diene bearing a methyl group with a dienophile containing an acetyl or a protected hydroxyl functionality. The resulting cyclohexene can then be further modified to yield the target compound. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule, and the stereochemistry of the reactants is retained in the product. slideshare.net
The Robinson annulation is another cornerstone of six-membered ring synthesis. wikipedia.orgucla.edumasterorganicchemistry.com It involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone. wikipedia.orgjk-sci.com For example, 4-methylcyclohexanone could serve as the Michael donor, reacting with a suitable α,β-unsaturated ketone to construct a new six-membered ring fused to the original. Subsequent cleavage of the initial ring could then lead to a highly functionalized precursor of the target molecule.
| Reaction | Reactants | Product Type | Key Features |
|---|---|---|---|
| Diels-Alder Reaction | Conjugated diene + Dienophile | Substituted cyclohexene | Forms two C-C bonds in one step; highly stereospecific. libretexts.org |
| Robinson Annulation | Ketone + α,β-Unsaturated ketone | Substituted cyclohexenone | Involves Michael addition and intramolecular aldol condensation. wikipedia.orgucla.edu |
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry at the C1 (acetyl-bearing) and C2 (hydroxyl-bearing) positions is crucial for the synthesis of a specific stereoisomer of this compound.
The hydroxyl group can be introduced stereoselectively by the reduction of a precursor ketone, specifically 2-acetyl-4-methylcyclohexanone. The choice of reducing agent and conditions determines the facial selectivity of the hydride attack.
Enzymatic reductions offer high levels of stereoselectivity. For instance, the reduction of 2-substituted cyclohexanones using Saccharomyces cerevisiae (baker's yeast) has been shown to produce 2-substituted cyclohexanols with a high degree of enantiomeric purity, predominantly yielding the (S) configuration at the newly formed hydroxyl center. tandfonline.com This approach is a green and effective method for establishing the stereochemistry of the hydroxyl group.
Chemical methods for stereoselective reduction often rely on substrate control or chiral reagents. For β-hydroxy ketones, chelation-controlled reductions can provide high diastereoselectivity. For the target α-hydroxy ketone, bulky reducing agents will preferentially attack from the less sterically hindered face of the carbonyl, leading to a predictable stereochemical outcome. For example, treatment of cyclic ketones with lithium dispersion and hydrated transition metal salts can lead to the thermodynamically more stable alcohol with high stereoselectivity. organic-chemistry.org Furthermore, specific reagents have been developed for the diastereoselective reduction of β-hydroxy ketones to either syn- or anti-1,3-diols, such as the Narasaka-Prasad reduction (for syn) and the Evans-Saksena reduction (for anti). youtube.com While the target is a 1,2-diol equivalent, the principles of intramolecular hydride delivery or chelation control are relevant.
| Method | Reagent/Catalyst | Substrate Type | Selectivity |
|---|---|---|---|
| Enzymatic Reduction | Saccharomyces cerevisiae | 2-Substituted Cyclohexanones | High enantiomeric excess for the (S)-alcohol. tandfonline.com |
| Chelation-Controlled Reduction | e.g., Zn(BH4)2 | β-Hydroxy ketones | High diastereoselectivity for syn-diols. |
| Directed Reduction | Li/FeCl2·4H2O | Cyclic ketones | Forms the thermodynamically more stable alcohol. organic-chemistry.org |
Modern catalytic methods allow for the direct formation of chiral centers with high enantioselectivity and diastereoselectivity. Organocatalysis , in particular, has emerged as a powerful tool for asymmetric synthesis.
The asymmetric aldol reaction can be used to construct the β-hydroxy ketone moiety with excellent stereocontrol. nih.govwikipedia.org Chiral organocatalysts, such as proline and its derivatives, can catalyze the reaction between a ketone (like 4-methylcyclohexanone) and an aldehyde to produce aldol adducts with high diastereo- and enantioselectivity. liv.ac.ukresearchgate.net While the target is an α-hydroxy ketone, related methodologies can be envisioned.
More complex cascade reactions can build the cyclohexane ring and install multiple stereocenters simultaneously. For example, a highly stereoselective one-pot organocatalytic procedure involving a Michael-Michael-1,2-addition sequence can provide access to fully substituted cyclohexanes with five contiguous stereogenic centers in good yields and excellent stereoselectivities (>30:1 dr and 96-99% ee). nih.gov Such strategies demonstrate the power of modern catalysis to assemble complex molecular architectures from simple precursors in a single operation. nih.gov
Furthermore, iridium-catalyzed asymmetric hydrogenation of 1,2-disubstituted cyclohexene derivatives can produce cis-1,2-disubstituted cyclohexanes with excellent enantio- and diastereoselectivities (up to >99% ee, >99% cis). nih.gov This method could be applied to a cyclohexene precursor to establish the relative and absolute stereochemistry of the acetyl and hydroxyl (or protected hydroxyl) groups.
| Method | Catalyst Type | Transformation | Typical Stereoselectivity |
|---|---|---|---|
| Asymmetric Aldol Reaction | Proline derivatives | Ketone + Aldehyde → β-Hydroxy ketone | High dr and ee. nih.govliv.ac.uk |
| Asymmetric Hydrogenation | Iridium-phosphine complexes | Alkene → Alkane | Up to >99% ee and >99% dr. nih.gov |
| Organocatalytic Cascade | Chiral amino-squaramide | Ring formation | Excellent dr (>30:1) and ee (96-99%). nih.gov |
Functional Group Interconversions and Modulations
Functional group interconversions (FGIs) are essential for manipulating molecules and reaching the final target structure. solubilityofthings.comresearchgate.net These transformations allow for the conversion of one functional group into another, providing flexibility in synthetic planning.
A key FGI relevant to the synthesis of this compound is the oxidation of a secondary alcohol to a ketone . This transformation would be necessary if the synthetic route first establishes the diol functionality. A wide range of oxidizing agents can accomplish this, from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid) to milder and more environmentally friendly options such as sodium hypochlorite (B82951) (bleach) or Swern and Dess-Martin periodinane oxidations. masterorganicchemistry.comuhamka.ac.idlibretexts.orgbyjus.com
The reverse reaction, the reduction of a ketone to a secondary alcohol , is equally important and has been discussed in the context of asymmetric synthesis. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.
Other potential FGIs could include the transformation of a carboxylic acid or ester into the acetyl group. For example, reaction of a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) with an appropriate ester or acyl chloride could install the acetyl group.
| Transformation | From | To | Typical Reagents |
|---|---|---|---|
| Oxidation | Secondary Alcohol | Ketone | PCC, CrO3, NaOCl, Dess-Martin Periodinane. libretexts.org |
| Reduction | Ketone | Secondary Alcohol | NaBH4, LiAlH4. |
Chemoselective Oxidation of Secondary Alcohols to the Ketone
A critical step in the synthesis of this compound is the oxidation of a precursor diol, specifically the oxidation of the secondary alcohol on the ethyl side chain to a ketone, while preserving the secondary hydroxyl group on the 4-methylcyclohexyl ring. This requires a high degree of chemoselectivity. A variety of modern catalytic systems have been developed that favor the oxidation of one type of alcohol over another. stanford.edu
Several transition metal catalysts are effective for alcohol oxidation, with most showing a preference for primary alcohols. stanford.edu However, specific reagents and conditions have been developed to selectively target secondary alcohols. For instance, an electrochemical procedure using an inexpensive chloride salt as a redox mediator can selectively oxidize secondary alcohols to their corresponding ketones even in the presence of primary hydroxy groups. thieme-connect.com This method relies on the controlled anodic generation of active chlorine species. thieme-connect.com
Another powerful approach involves the use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives. mdpi.com The TEMPO/n-Bu4NBr/periodic acid system in dichloromethane (B109758) is capable of chemoselectively oxidizing secondary alcohols in the presence of primary ones. organic-chemistry.org Similarly, a catalyst system of TEMPO, hydrochloric acid, and sodium nitrate (B79036) under an oxygen atmosphere has been used for the efficient oxidation of 4-methylcyclohexanol (B52717) to 4-methylcyclohexanone, achieving a yield of 98.1%. chemicalbook.com Vanadium-based catalysts, such as V2O5 in toluene (B28343) at 100°C under atmospheric oxygen, have also demonstrated the ability to chemoselectively convert secondary alcohols into ketones while leaving primary hydroxyl groups intact. organic-chemistry.org
The Piancatelli–Margarita oxidation, which uses TEMPO as a catalyst and bis(acetoxy)iodobenzene (BAIB) as the oxidant, is known for its mild reaction conditions, proceeding at room temperature without strong acids or bases. mdpi.com While it can be controlled to favor the oxidation of primary alcohols, modifications can influence selectivity. mdpi.com Furthermore, a modified Swern oxidation has been successfully used to convert secondary alcohols to ketones in the presence of highly sensitive functional groups like disulfides, highlighting its potential for complex molecules. nih.gov
| Catalyst/Reagent System | Oxidant | Key Features | Yield | Reference |
|---|---|---|---|---|
| Chloride Salt (electrochemical) | Anodic Generation | Selectively oxidizes secondary alcohols in the presence of primary alcohols. | Good to Excellent | thieme-connect.com |
| TEMPO/HCl/NaNO₃ | Oxygen (1 MPa) | Efficient oxidation of a secondary alcohol (4-methylcyclohexanol). | 98.1% | chemicalbook.com |
| TEMPO/n-Bu₄NBr | Periodic Acid | Chemoselective for secondary alcohols over primary alcohols. | - | organic-chemistry.org |
| V₂O₅ | Oxygen (atmospheric) | Chemoselective for secondary alcohols over primary alcohols. | - | organic-chemistry.org |
| Modified Swern Oxidation | - | Effective in the presence of sensitive functional groups (e.g., disulfides). | - | nih.gov |
| TEMPO/BAIB | BAIB | Mild, room temperature conditions. | - | mdpi.com |
Strategies for Introduction of the Hydroxyl and Methyl Groups
The synthesis of the 1-(2-hydroxy-4-methylcyclohexyl) moiety requires the precise installation of both a methyl group and a hydroxyl group onto a cyclohexane ring. A common and efficient precursor for this purpose is 4-methylcyclohexanone.
Several methods exist for the synthesis of 4-methylcyclohexanone. One prominent industrial method is the catalytic hydrogenation of p-cresol (B1678582) over a rhodium-on-alumina catalyst. jlu.edu.cn This process can be optimized by controlling reaction conditions such as temperature and hydrogen flow rate. jlu.edu.cn Another approach involves the oxidation of a mixture of cis- and trans-4-methylcyclohexanol. chemicalbook.com A patent describes a method using an oxygen-containing gas as a clean oxidant to convert 4-substituted cyclohexanols to the corresponding ketones, which is environmentally friendly and suitable for large-scale production. google.com More complex, multi-step syntheses from precursors like 1-methoxy-4-methyl-6-bromocyclohexane have also been reported. patsnap.com
| Starting Material | Key Reagents/Catalyst | Product | Key Advantages | Reference |
|---|---|---|---|---|
| p-Cresol | H₂, Rh on Al₂O₃ | 4-Methylcyclohexanone | Utilizes readily available starting material. | jlu.edu.cn |
| 4-Methylcyclohexanol | Oxygen, TEMPO, HCl, NaNO₃ | 4-Methylcyclohexanone | High yield (98.1%), environmentally friendly oxidant. | chemicalbook.com |
| 4-Substituted Phenol | 1. Catalytic Hydrogenation 2. O₂/Catalytic System | 4-Substituted Cyclohexanone | Green, mild conditions, simple process. | google.com |
| 1-methoxy-4-methyl-6-bromocyclohexane | Potassium peroxodisulfate, Oxalic acid | 4-Methylcyclohexanone | Avoids corrosive reagents like sodium hypochlorite. | patsnap.com |
Once 4-methylcyclohexanone is obtained, the next crucial step is the introduction of the hydroxyl group at the C2 position (alpha-hydroxylation). This can be a challenging transformation. One general strategy for the α-hydroxylation of ketones involves a chemo-enzymatic route, where a halogenomethyl ketone intermediate is converted to an acetoxymethyl ketone, followed by enzyme-catalyzed ethanolysis to yield the hydroxymethyl ketone. researchgate.net Another method involves an iodine-catalyzed aerobic α-hydroxylation of β-dicarbonyl compounds under transition-metal-free conditions. researchgate.net For cyclohexanone itself, forming an enolate by adding a base, followed by reaction with an electrophilic oxygen source, is a standard method to introduce a hydroxyl group at the alpha position. This general principle can be adapted for 4-methylcyclohexanone to generate a 2-hydroxy-4-methylcyclohexanone precursor, which can then be further elaborated to the final target molecule.
Chemical Reactivity and Mechanistic Studies of 1 2 Hydroxy 4 Methylcyclohexyl Ethanone
Reactivity of the Ketone Moiety
The carbonyl group of the ethanone (B97240) moiety is a primary site for chemical transformations, undergoing reactions typical of ketones, with the stereochemistry of the cyclohexane (B81311) ring playing a crucial role in directing the approach of reagents.
Nucleophilic Addition Reactions and Their Stereochemical Outcomes
Nucleophilic addition to the carbonyl carbon of 1-(2-hydroxy-4-methylcyclohexyl)ethanone is a fundamental reaction. The stereochemical outcome of such additions is dictated by the existing stereocenters on the cyclohexane ring. The two primary diastereomers of the starting material, the cis and trans isomers (referring to the relative orientation of the acetyl and hydroxyl groups), will yield different product ratios.
In the case of the trans isomer, where the acetyl and hydroxyl groups are on opposite sides of the ring, the approach of a nucleophile is generally less sterically hindered. For the cis isomer, the proximity of the hydroxyl group can influence the trajectory of the incoming nucleophile, potentially leading to higher diastereoselectivity. The relative stability of the chair conformations of the cyclohexane ring in each diastereomer also plays a significant role in determining the accessibility of the carbonyl group.
For example, reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will lead to the formation of a new stereocenter at the carbonyl carbon, resulting in diastereomeric diols. The preferred direction of hydride attack will be influenced by the steric bulk of the substituents on the cyclohexane ring, aiming to follow a trajectory that minimizes steric interactions, often predicted by models such as Felkin-Anh.
| Nucleophile | Reagent | Expected Major Diastereomer (from trans isomer) | Expected Major Diastereomer (from cis isomer) |
| Hydride (H⁻) | NaBH₄, LiAlH₄ | Diastereomer with the new hydroxyl group in an equatorial position | Diastereomer with the new hydroxyl group in an equatorial position, but potentially with different facial selectivity due to the directing effect of the existing hydroxyl group. |
| Grignard Reagent (R-MgX) | CH₃MgBr, PhMgBr | Tertiary alcohol with the incoming 'R' group approaching from the less hindered face. | Tertiary alcohol with potentially higher diastereoselectivity due to chelation control or steric hindrance from the cis hydroxyl group. |
| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin with the cyano group adding from the less sterically hindered face. | Cyanohydrin with stereoselectivity influenced by the neighboring hydroxyl group. |
Enolization Chemistry and Alpha-Substitution Reactions (e.g., Halogenation Mechanisms)
The ketone moiety can undergo enolization, a process where a proton is removed from the α-carbon (the carbon adjacent to the carbonyl group), to form an enol or enolate intermediate. The formation of the enolate is a key step in a variety of α-substitution reactions. The regioselectivity of enolate formation in this compound is influenced by the substitution pattern of the cyclohexane ring.
Under acidic conditions, halogenation (e.g., with Br₂ in acetic acid) proceeds through an enol intermediate. The reaction is initiated by protonation of the carbonyl oxygen, followed by tautomerization to the enol. The electron-rich double bond of the enol then attacks the halogen. This process typically results in the substitution of one α-hydrogen.
Under basic conditions, halogenation occurs via an enolate intermediate. The reaction is often faster and can lead to polyhalogenation, especially on a methyl ketone, culminating in the haloform reaction if excess halogen and base are used. The mechanism involves the formation of a carbanion at the α-position, which then attacks the halogen.
The presence of the hydroxyl group can influence the rate and regioselectivity of enolization through intramolecular hydrogen bonding, which can affect the acidity of the α-protons.
Reactivity of the Secondary Hydroxyl Group
The secondary hydroxyl group on the cyclohexane ring is another reactive center, capable of undergoing oxidation, esterification, and etherification reactions. The stereochemistry and steric hindrance around this group are critical factors in determining its reactivity.
Oxidation Reactions and Their Selectivity
The secondary hydroxyl group can be oxidized to a ketone, yielding a 1,2-diketone. The choice of oxidizing agent is crucial to achieve this transformation without affecting the existing ketone or causing other side reactions.
Milder oxidizing agents are generally preferred to avoid over-oxidation or rearrangement. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are suitable for this purpose. These reagents operate under non-aqueous and relatively mild conditions, minimizing side reactions.
Stronger oxidizing agents, such as chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent), can also effect the oxidation. However, the acidic conditions of the Jones reagent could potentially lead to side reactions such as dehydration, particularly if a tertiary alcohol were present, or other acid-catalyzed rearrangements.
| Oxidizing Agent | Conditions | Expected Product | Selectivity Notes |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 1-Acetyl-4-methylcyclohexan-2-one | Good selectivity for the secondary alcohol; mild conditions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 1-Acetyl-4-methylcyclohexan-2-one | Mild, non-acidic conditions; avoids rearrangement. |
| Jones Reagent (H₂CrO₄) | Acetone, H₂SO₄ | 1-Acetyl-4-methylcyclohexan-2-one | Strong oxidant; acidic conditions may lead to side reactions. |
Esterification and Etherification Reactions
The secondary hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid or base catalyst. The rate of esterification will be influenced by the steric accessibility of the hydroxyl group. An equatorial hydroxyl group will generally react faster than a more sterically hindered axial hydroxyl group.
Similarly, the hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The success of this reaction is dependent on the steric hindrance around the alkoxide and the nature of the alkyl halide (primary halides being the most effective).
Intramolecular Cyclization and Rearrangement Pathways
The presence of both a ketone and a hydroxyl group within the same molecule opens up the possibility of intramolecular reactions, particularly under acidic or basic conditions. The proximity and relative stereochemistry of the two functional groups are critical in determining the feasibility and outcome of such reactions.
One potential intramolecular reaction is an aldol-type condensation. Under basic conditions, an enolate could be formed at the α-position of the ketone, which could then attack the carbon of the hydroxyl group in a less common intramolecular substitution, or more likely, the molecule could undergo reactions with other molecules. Under acidic conditions, the hydroxyl group could be protonated to form a good leaving group (water), leading to the formation of a carbocation. This carbocation could then be attacked by the enol form of the ketone, leading to a cyclized product. However, the more probable outcome of acid catalysis is dehydration to form an α,β-unsaturated ketone.
Rearrangement reactions are also possible, especially under strongly acidic conditions that promote carbocation formation. For instance, dehydration of the secondary alcohol could be followed by hydride or alkyl shifts to form a more stable carbocation before elimination to yield a variety of unsaturated ketones. The specific rearrangement pathway would be highly dependent on the stereochemistry of the starting material and the reaction conditions.
For instance, an intramolecular aldol (B89426) reaction is a possibility where the enolate of the ketone attacks the carbonyl carbon of another molecule, but a true intramolecular cyclization involving the hydroxyl group is less common. More likely are intermolecular reactions or rearrangements. For example, under conditions that favor enolate formation, an intermolecular aldol reaction could occur between two molecules of this compound.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The structure of this compound, featuring a hydroxyl group and an acetyl group on adjacent carbons of a cyclohexane ring, is primed for the formation of a stable intramolecular hydrogen bond (IHB). This non-covalent interaction, where the hydroxyl proton is shared with the carbonyl oxygen, results in the formation of a pseudo-six-membered ring. This arrangement is known to be energetically favorable and exerts profound control over the molecule's conformation and chemical properties.
The existence of this IHB locks the molecule into a specific chair conformation where the hydroxyl and acetyl substituents adopt a cis-diequatorial or axial-equatorial orientation to minimize ring strain while allowing for the hydrogen bond to form. This conformational rigidity reduces the energetic barrier for certain reactions by pre-organizing the molecule into a reactive state, while for others, the energy required to break the IHB becomes a significant part of the activation energy. nih.gov
Spectroscopic Evidence and Bond Characteristics
The presence of the intramolecular hydrogen bond in compounds analogous to this compound is typically confirmed using spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comacs.org These techniques provide clear indicators of the interaction by showing shifts in characteristic signals compared to molecules where such bonding is absent.
Infrared (IR) Spectroscopy: In a non-hydrogen-bonded alcohol, the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹. In a hydrogen-bonded system, this band shifts to a lower frequency (a red shift), typically appearing as a broad signal in the 3200-2800 cm⁻¹ range, indicating a weaker, longer O-H bond. mdpi.com
¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. Intramolecular hydrogen bonding deshields the proton, causing its signal to appear significantly downfield, often exceeding 15 ppm in cases of strong hydrogen bonds. mdpi.comrsc.org
The table below illustrates typical spectroscopic data for related hydroxy-ketone systems, highlighting the differences between hydrogen-bonded and non-hydrogen-bonded states.
| Spectroscopic Parameter | Non-Hydrogen-Bonded Conformer (Hypothetical) | Intramolecularly Hydrogen-Bonded Conformer (Expected) | Implication of Change |
| IR: O-H Stretch (νOH) | ~3600 cm⁻¹ (Sharp) | 2800 - 3200 cm⁻¹ (Broad) mdpi.com | Weakening and lengthening of the O-H covalent bond. |
| ¹H NMR: OH Proton (δOH) | 2 - 5 ppm | > 15 ppm mdpi.com | Significant deshielding of the proton due to interaction with carbonyl oxygen. |
| ¹³C NMR: C=O Carbon (δC=O) | ~205 ppm | ~210 ppm | Deshielding of the carbonyl carbon due to polarization. |
Note: Data are illustrative and based on values reported for analogous aliphatic and ortho-hydroxyaryl ketones.
Influence on Functional Group Reactivity
Effects on the Hydroxyl Group:
Acidity and Nucleophilicity: The involvement of the hydroxyl proton in the hydrogen bond decreases its availability for abstraction, thus lowering its acidity. Similarly, the lone pairs on the hydroxyl oxygen are less available, reducing the group's nucleophilicity in reactions like etherification or esterification.
Effects on the Carbonyl Group:
Electrophilicity: The hydrogen bond polarizes the carbonyl group (C=O), withdrawing electron density from the oxygen and, by extension, the carbonyl carbon. This makes the carbon atom more electron-deficient (more electrophilic) and potentially more susceptible to attack by nucleophiles. nih.gov
Enolate Formation: The intramolecular hydrogen bond can increase the acidity of the α-protons (the protons on the acetyl's methyl group). This facilitates the formation of an enolate anion, even with mild bases, a principle that is strategically used in organocatalytic reactions to activate ketones for carbon-carbon bond formation. acs.org
The following table summarizes the expected influence of the intramolecular hydrogen bond on the reactivity of this compound.
| Functional Group | Reaction Type | Influence of Intramolecular Hydrogen Bond | Rationale |
| Hydroxyl (-OH) | Deprotonation (Acidity) | Decreased Reactivity | The proton is stabilized by the hydrogen bond, making it harder to remove. |
| Nucleophilic Substitution | Decreased Reactivity | Electron lone pairs on the oxygen are less available as they are involved in the hydrogen bond. | |
| Carbonyl (C=O) | Nucleophilic Addition | Increased Reactivity | The carbonyl carbon becomes more electrophilic due to polarization of the C=O bond by the hydrogen bond. nih.gov |
| α-Proton Abstraction | Increased Reactivity | The resulting enolate is stabilized by the interaction, making the α-protons more acidic and easier to remove. acs.org |
Spectroscopic Characterization and Advanced Analytical Applications in the Study of 1 2 Hydroxy 4 Methylcyclohexyl Ethanone
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-hydroxy-4-methylcyclohexyl)ethanone, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are crucial for unambiguous structural assignment.
Two-Dimensional NMR Techniques (e.g., HMBC, COSY, NOESY) for Unambiguous Assignment
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through two to three bonds). For this compound, COSY would show correlations between adjacent protons on the cyclohexane (B81311) ring, as well as between the methyl protons of the acetyl group and the proton on the adjacent carbon. This allows for the tracing of the connectivity of the proton network within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is used to identify long-range (typically two to three bond) correlations between protons and carbons. This is particularly useful for connecting fragments of the molecule. For instance, a correlation between the protons of the acetyl methyl group and the carbonyl carbon, as well as the adjacent carbon of the cyclohexane ring, would confirm the placement of the acetyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This information is critical for determining the relative stereochemistry of the molecule.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 1 | - | ~210 (C=O) | - | H2, H9 |
| 2 | ~3.5-4.0 (m) | ~70-75 (CH-OH) | H3, OH | C1, C3, C4 |
| 3 | ~1.2-1.8 (m) | ~30-35 (CH₂) | H2, H4 | C2, C4, C5 |
| 4 | ~1.5-2.0 (m) | ~30-35 (CH) | H3, H5, H10 | C3, C5, C6, C10 |
| 5 | ~1.2-1.8 (m) | ~30-35 (CH₂) | H4, H6 | C3, C4, C6 |
| 6 | ~1.2-1.8 (m) | ~40-45 (CH₂) | H5 | C4, C5 |
| 9 | ~2.1 (s) | ~25-30 (CH₃) | - | C1 |
| 10 | ~0.9 (d) | ~20-25 (CH₃) | H4 | C3, C4, C5 |
| OH | Variable | - | H2 | C2 |
Stereochemical Assignment via NMR Spectroscopy
The stereochemistry of this compound, which has multiple stereocenters, can be determined using NMR. The relative orientation of the substituents on the cyclohexane ring (cis/trans) influences the coupling constants (³J values) between adjacent protons and can be elucidated through NOESY experiments. For example, a strong NOE correlation between the proton at C2 and a proton at C4 would suggest they are on the same face of the ring.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₆O₂.
The fragmentation of cyclic ketones in a mass spectrometer often involves initial cleavage of a bond adjacent to the carbonyl group (α-cleavage). For this compound, common fragmentation pathways would include:
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the cyclohexane ring can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.
Dehydration: The presence of a hydroxyl group can lead to the loss of a water molecule (18 Da), resulting in a fragment ion at [M-18]⁺.
Ring-opening and subsequent fragmentations: The cyclohexyl ring can undergo cleavage, leading to a variety of smaller fragment ions.
A table of expected major fragments in the mass spectrum is provided below.
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 138 | [M - H₂O]⁺ |
| 113 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the hydroxyl (-OH) and carbonyl (C=O) groups.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (alcohol) | Broad peak around 3200-3600 |
| C=O (ketone) | Strong, sharp peak around 1700-1725 |
| C-H (alkane) | Peaks around 2850-2960 |
| C-O (alcohol) | Peak in the fingerprint region, ~1050-1150 |
The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position of the C=O stretch can provide subtle information about the conformation of the acetyl group relative to the cyclohexane ring.
Electronic Spectroscopy (UV-Vis) in the Context of Chromophore Presence
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group of the ketone. Saturated aliphatic ketones typically exhibit a weak n → π* transition at around 270-300 nm and a more intense π → π* transition at shorter wavelengths (below 200 nm). libretexts.orguobabylon.edu.iq The presence of the hydroxyl group is not expected to significantly alter the position of these absorptions.
| Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |
| n → π | ~280 | Low |
| π → π | <200 | High |
Chiroptical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, chiroptical methods such as optical rotatory dispersion (ORD) and circular dichroism (CD) can be used to study its stereochemistry and determine the enantiomeric excess of a sample. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. The carbonyl group acts as a chromophore that can give rise to a Cotton effect in the ORD and CD spectra, the sign and magnitude of which are dependent on the absolute configuration of the stereocenters.
Computational Chemistry and Theoretical Modelling of 1 2 Hydroxy 4 Methylcyclohexyl Ethanone
Quantum Mechanical Calculations for Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for accurately predicting the geometric and electronic properties of organic molecules. These methods provide a robust framework for exploring the potential energy surface of 1-(2-Hydroxy-4-methylcyclohexyl)ethanone, identifying stable conformers, and elucidating the mechanisms of its reactions.
Conformational Analysis and Energy Minimization Studies
The cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair form being the most stable. The presence of three substituents—a hydroxyl group, a methyl group, and an acetyl group—leads to a number of possible diastereomers, each with its own set of conformational isomers. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.
A thorough conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This process begins with the generation of various possible chair and boat conformations for each diastereomer. Quantum mechanical methods, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*), are then employed to perform geometry optimization and energy minimization for each of these initial structures. nih.gov This process identifies the local and global energy minima, corresponding to the stable conformers of the molecule.
The relative energies of the minimized conformers determine their equilibrium populations at a given temperature. For substituted cyclohexanes, there is a general preference for substituents to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.org However, the presence of polar groups like the hydroxyl and acetyl groups can introduce additional stereoelectronic effects, such as intramolecular hydrogen bonding, which may stabilize conformers with axial substituents. The interplay of these factors determines the final conformational landscape of the molecule. For instance, in cyclohexyl esters, hyperconjugative interactions and steric effects have been shown to be determinant factors for the position of the conformational equilibria. nih.gov
Table 1: Hypothetical Relative Energies of Conformers of a Diastereomer of this compound
| Conformer | Substituent Orientations (1-OH, 2-Ac, 4-Me) | Relative Energy (kcal/mol) |
| A | Equatorial, Equatorial, Equatorial | 0.00 |
| B | Equatorial, Axial, Equatorial | 1.5 |
| C | Axial, Equatorial, Equatorial | 2.1 |
| D | Equatorial, Equatorial, Axial | 0.8 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific quantum mechanical calculations.
Transition State Elucidation for Key Chemical Transformations
Quantum mechanical calculations are also pivotal in understanding the reactivity of this compound. By mapping the reaction pathways for key chemical transformations, such as oxidation of the hydroxyl group or enolization of the ketone, it is possible to identify the transition state structures and calculate their corresponding activation energies.
The process of transition state elucidation typically involves searching for a first-order saddle point on the potential energy surface that connects the reactants and products. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used for this purpose. Once a transition state is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For example, in the reduction of a substituted cyclohexanone (B45756), the stereoselectivity of the reaction is governed by the relative energies of the transition states leading to the different product stereoisomers. researchgate.net Computational studies can model the approach of a reducing agent to the carbonyl group from both the axial and equatorial faces, allowing for a prediction of the major product. The calculated activation barriers provide a quantitative measure of the kinetic feasibility of each pathway.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum mechanical calculations provide a static picture of the stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of conformational flexibility and the explicit modeling of solvent interactions.
For this compound, MD simulations can reveal the timescales and pathways of conformational transitions, such as the ring-flipping of the cyclohexane chair. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to study how the solvent influences the conformational equilibrium and the dynamics of the molecule. The formation and breaking of hydrogen bonds between the hydroxyl group and solvent molecules, for instance, can be directly observed and quantified.
These simulations are particularly useful for understanding how the molecule behaves in a biological environment, where interactions with water and other biomolecules are crucial. The results from MD simulations can provide insights into the molecule's solubility, its ability to cross biological membranes, and its potential binding modes with protein targets.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the characterization and identification of this compound. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and coupling constants, it is possible to compare theoretical spectra with experimental data to confirm the structure and stereochemistry of the molecule.
The prediction of NMR parameters is typically performed using DFT methods. nih.gov The magnetic shielding tensors for each nucleus are calculated, and from these, the chemical shifts relative to a standard reference are determined. By performing these calculations for each of the stable conformers and then averaging the results based on their Boltzmann populations, a theoretical NMR spectrum that accounts for the conformational equilibrium can be generated. compchemhighlights.org This approach has been successfully used to assign the relative configurations of complex diastereomers. github.io
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, providing further confirmation of its structure.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 210.5 | 211.2 |
| C-OH | 72.3 | 71.8 |
| C-CH₃ | 30.1 | 29.7 |
| -CH₃ | 21.8 | 22.1 |
Note: This table is for illustrative purposes. The accuracy of predicted NMR shifts depends on the level of theory and the inclusion of solvent effects.
Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Entities
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound may be limited, the principles can be applied to a series of related chemical entities to understand how structural modifications influence their biological effects.
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds.
Steric and Electronic Effects on Molecular Interactions.researchgate.net
The biological activity of a molecule is often dependent on its ability to interact with a specific biological target, such as a receptor or an enzyme. These interactions are governed by the steric and electronic properties of the molecule. For a series of compounds related to this compound, QSAR studies can help to elucidate the role of these effects.
Steric Effects: The size and shape of a molecule are critical for its ability to fit into a binding site. Steric descriptors, such as molecular volume, surface area, and shape indices, can be used to quantify these effects. For example, a QSAR model might reveal that bulky substituents at a particular position on the cyclohexane ring are detrimental to activity, suggesting a sterically constrained binding pocket. The preference for substituents to occupy equatorial positions is a classic example of minimizing steric hindrance. libretexts.org
Electronic Effects: The distribution of charge within a molecule, as well as its ability to donate or accept electrons, plays a crucial role in molecular interactions. Electronic descriptors, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be used to model these effects. For instance, the presence of the electron-withdrawing carbonyl group and the hydrogen-bond donating hydroxyl group in this compound will significantly influence its electrostatic potential and its ability to interact with polar residues in a binding site. In substituted cyclohexanes, hyperconjugative interactions are a key electronic effect that can influence conformational stability. researchgate.netresearchgate.net
By developing QSAR models that incorporate both steric and electronic descriptors, it is possible to gain a comprehensive understanding of the structure-activity landscape for this class of compounds and to guide the design of new molecules with improved biological activity.
Role of Hydrogen Bonding in Molecular Recognition
The molecular architecture of this compound, featuring both a hydroxyl (-OH) group and a carbonyl (C=O) group, provides the structural basis for its participation in hydrogen bonding, a key directional intermolecular force crucial for molecular recognition. Computational and theoretical models, while not extensively reported for this specific molecule, can be extrapolated from studies of analogous systems containing alcohol and ketone functionalities. These models help elucidate the nature and strength of potential hydrogen-bonding interactions that govern how this molecule recognizes and interacts with other molecules, such as biological receptors or solvent molecules.
The hydroxyl group of this compound can act as a hydrogen bond donor, where the hydrogen atom is partially positively charged, and also as a hydrogen bond acceptor, utilizing the lone pairs of electrons on the oxygen atom. britannica.comquora.com The carbonyl group of the ethanone (B97240) moiety, on the other hand, primarily functions as a hydrogen bond acceptor due to the electronegative oxygen atom with its lone electron pairs. reddit.comreddit.com The presence of both a donor/acceptor group (-OH) and an acceptor group (C=O) allows for the formation of diverse and intricate hydrogen-bonding networks.
Theoretical calculations on similar molecules indicate that the strength of hydrogen bonds is highly dependent on the geometry of the interacting molecules, including the distance between the donor and acceptor atoms and the angle of the bond. In the context of molecular recognition, the specific stereochemistry of the cyclohexyl ring in this compound will dictate the spatial presentation of the hydroxyl and ethanone groups, thereby influencing its binding affinity and selectivity for specific molecular partners.
Computational models can predict the preferred binding modes of this compound with various molecular targets. For instance, in a protein binding pocket, the hydroxyl group could donate a hydrogen bond to an acceptor site like a carboxylate or a backbone carbonyl oxygen. Simultaneously, the carbonyl oxygen of the ethanone group could accept a hydrogen bond from a donor group on the protein, such as an amide -NH or a hydroxyl group of a serine or threonine residue. These cooperative hydrogen bonds significantly contribute to the stability of the ligand-receptor complex.
The table below summarizes the potential hydrogen bonding roles of the functional groups in this compound, which are fundamental to its molecular recognition properties.
| Functional Group | Potential Role in Hydrogen Bonding | Potential Hydrogen Bonding Partners |
| Hydroxyl (-OH) | Hydrogen Bond Donor | Carbonyl groups, amines, ethers, water |
| Hydrogen Bond Acceptor | Hydroxyl groups, amides, water | |
| Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydroxyl groups, amides, water |
The following table provides hypothetical interaction energies for different types of hydrogen bonds that this compound could form, based on general values from computational chemistry literature for similar functional group pairings. These values illustrate the relative strengths of these non-covalent interactions.
| Hydrogen Bond Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |
| Intermolecular | This compound (-OH) | Water (O) | -5 to -8 |
| Intermolecular | Water (O-H) | This compound (C=O) | -3 to -5 |
| Intermolecular | Amide (N-H) | This compound (C=O) | -4 to -7 |
| Intermolecular | This compound (-OH) | Carboxylate (O⁻) | -6 to -10 |
| Intramolecular | -OH | C=O | -2 to -5 |
These theoretical considerations underscore the importance of hydrogen bonding in the molecular recognition processes involving this compound. The precise nature and strength of these interactions would ultimately be determined by the specific chemical environment and the steric and electronic properties of the interacting partner molecule.
Derivatization and Functionalization Strategies of 1 2 Hydroxy 4 Methylcyclohexyl Ethanone
Synthesis of Alcohol Derivatives
The reduction of the ketone functionality in 1-(2-hydroxy-4-methylcyclohexyl)ethanone to a secondary alcohol yields the corresponding diol, 1-(2-hydroxy-4-methylcyclohexyl)ethanol. This transformation can be achieved through various reductive methods, with the choice of reagent influencing the stereoselectivity of the newly formed hydroxyl group.
Commonly employed reducing agents for such conversions include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and offers good chemoselectivity for the ketone in the presence of other functional groups. Lithium aluminum hydride is a more powerful reducing agent and requires anhydrous conditions, usually in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).
The diastereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group and the directing effect of the existing hydroxyl group. The relative orientation of the methyl and hydroxyl substituents on the cyclohexane (B81311) ring will dictate the accessibility of the ketone to the hydride reagent, potentially leading to a mixture of diastereomeric diols.
Table 1: Representative Conditions for the Reduction of this compound
| Reagent | Solvent | Typical Conditions | Expected Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0°C to room temperature | 1-(2-Hydroxy-4-methylcyclohexyl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 0°C to reflux, under inert atmosphere | 1-(2-Hydroxy-4-methylcyclohexyl)ethanol |
Preparation of Ether and Ester Derivativesperflavory.com
The hydroxyl group of this compound is amenable to etherification and esterification reactions, leading to the formation of a wide range of ether and ester derivatives, respectively. perflavory.com
Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers from alcohols. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. The subsequent reaction of the alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism yields the corresponding ether. The choice of a polar aprotic solvent like THF or DMF facilitates this reaction.
Esterification: Ester derivatives can be readily synthesized by reacting the hydroxyl group with an acylating agent. Common methods include reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These bases act as catalysts and also scavenge the hydrogen halide byproduct. For instance, reaction with acetyl chloride or acetic anhydride will yield the corresponding acetate (B1210297) ester.
Table 2: Synthesis of Ether and Ester Derivatives
| Derivative Type | Reagents | Base/Catalyst | Solvent | Product |
| Ether | Alkyl halide (e.g., CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(2-Methoxy-4-methylcyclohexyl)ethanone |
| Ester | Acid Chloride (e.g., CH₃COCl) | Pyridine | Dichloromethane (B109758) (CH₂Cl₂) | 1-(2-Acetoxy-4-methylcyclohexyl)ethanone |
| Ester | Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine | Dichloromethane (CH₂Cl₂) | 1-(2-Acetoxy-4-methylcyclohexyl)ethanone |
Formation of Acetal (B89532) and Ketal Derivativesperflavory.com
The ketone functionality of this compound can be protected or modified through the formation of acetal or, more accurately in this case, ketal derivatives. perflavory.com This reaction involves the treatment of the ketone with an alcohol or a diol in the presence of an acid catalyst.
The formation of a cyclic ketal is often favored by using a diol, such as ethylene (B1197577) glycol or propane-1,2-diol. The reaction is typically carried out in a non-polar solvent like toluene (B28343) or benzene, with azeotropic removal of water to drive the equilibrium towards the product side. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) or a Lewis acid. This derivatization is particularly useful for protecting the ketone group during subsequent reactions targeting the hydroxyl functionality.
Table 3: Ketalization of this compound
| Reagent | Catalyst | Solvent | Conditions | Product |
| Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux with Dean-Stark trap | 2-Methyl-2-(2-hydroxy-4-methylcyclohexyl)-1,3-dioxolane |
| Propane-1,2-diol | Amberlyst-15 | Dichloromethane (CH₂Cl₂) | Room temperature | 4-Methyl-2-methyl-2-(2-hydroxy-4-methylcyclohexyl)-1,3-dioxolane |
Oxime and Other Nitrogen-Containing Derivativesperflavory.com
The ketone group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. perflavory.com This condensation reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to liberate the free hydroxylamine.
The reaction is usually performed in an alcoholic solvent, and the resulting oxime can exist as a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond. The formation of oximes is a reliable method for the characterization and purification of ketones.
Furthermore, other nitrogen-containing derivatives can be synthesized. For example, reaction with hydrazine (B178648) or substituted hydrazines will yield the corresponding hydrazones, while reaction with semicarbazide (B1199961) will produce semicarbazones.
Table 4: Synthesis of Oxime Derivatives
| Reagent | Base | Solvent | Product |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Sodium Acetate (CH₃COONa) | Ethanol/Water | This compound oxime |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Pyridine | Ethanol | This compound oxime |
Scope and Limitations of Derivatization Reactions
The derivatization of this compound offers a broad scope for creating a library of new compounds. However, the bifunctional nature of the starting material presents challenges related to chemoselectivity.
Scope:
Alcohol Derivatives: A wide variety of reducing agents can be employed, allowing for the potential to control the stereochemical outcome of the reduction.
Ether and Ester Derivatives: The hydroxyl group can be converted into a vast array of ethers and esters by varying the alkyl halide or acylating agent, respectively. This allows for fine-tuning of properties such as volatility and odor profile.
Ketal Derivatives: The ketone can be protected with various diols, enabling selective reactions at the hydroxyl group.
Nitrogen-Containing Derivatives: The ketone readily forms oximes, hydrazones, and other related derivatives, which can serve as intermediates for further transformations, such as the Beckmann rearrangement of the oxime.
Limitations:
Chemoselectivity: In reactions targeting one functional group, the other may interfere. For example, under strongly basic conditions for ether synthesis, enolization of the ketone can occur. Conversely, strongly acidic conditions for ketal formation may lead to dehydration of the secondary alcohol.
Stereochemistry: The presence of multiple stereocenters in the starting material can lead to the formation of complex mixtures of diastereomeric products, which may be challenging to separate and characterize.
Steric Hindrance: The substituted cyclohexane ring may impose steric constraints that can affect the reactivity of both the hydroxyl and ketone groups, potentially requiring more forcing reaction conditions or leading to lower yields.
Side Reactions: For β-hydroxy ketones, there is a potential for retro-aldol reactions or dehydration under certain conditions, particularly with heat or strong acids/bases.
Applications of 1 2 Hydroxy 4 Methylcyclohexyl Ethanone As a Synthetic Intermediate and in Advanced Materials Research
Role as an Intermediate in Complex Molecule Synthesis
1-(2-Hydroxy-4-methylcyclohexyl)ethanone serves as a key intermediate in organic synthesis due to its reactive functional groups and stable alicyclic structure. These features allow for a wide range of chemical modifications, making it a versatile starting material for more intricate molecules.
The core structure of this compound is the substituted cyclohexane (B81311) ring. This scaffold is a common motif in many biologically active compounds and complex natural products. As a synthetic intermediate, this compound provides a pre-formed cyclohexane ring, complete with functional handles (the hydroxyl and acetyl groups) that can be stereochemically controlled or further modified. Chemists can leverage this structure to build more complex, multi-ring systems or to introduce additional functionalities onto the cyclohexane backbone, streamlining the synthetic process for new chemical entities.
The true synthetic utility of this compound lies in its role as a precursor for a variety of derivatives. The presence of both a secondary alcohol and a ketone allows for selective and diverse chemical reactions. The hydroxyl group can undergo esterification or etherification, while the ketone can be subjected to reactions such as reduction, acetal (B89532) or ketal formation, and conversion to oximes. This dual reactivity makes it a strategic starting point for creating a library of new compounds. For instance, it is explicitly identified as a chemical entity from which novel fragrance and flavor compounds, including alcohols, ethers, esters, ketones, acetals, ketals, and oximes, can be derived.
| Derivative Class | Potential Synthesis Reaction |
| Alcohols | Reduction of the ketone group |
| Ethers | Etherification of the hydroxyl group |
| Esters | Esterification of the hydroxyl group |
| Ketals/Acetals | Reaction of the ketone group with an alcohol |
| Oximes | Reaction of the ketone group with hydroxylamine (B1172632) |
Contributions to the Development of New Chemical Entities in Fragrance and Flavor Chemistry
The primary and most well-documented application of this compound is in the field of fragrance and flavor chemistry. Its inherent sensory properties and its potential for modification make it a valuable molecule for perfumers and flavorists seeking to create novel sensory experiences.
This compound itself possesses a distinct sensory profile. It is described as having a floral, hawthorn-like odor with notes of acetophenone and a cooling taste sensation thegoodscentscompany.comflavscents.com. This baseline profile makes it a desirable starting point for creating new fragrance and flavor ingredients. By chemically modifying the parent molecule, researchers can fine-tune its organoleptic properties to achieve unique and desirable notes. The goal of such synthetic strategies is to produce derivatives that can modify or enhance existing fragrance and flavor compositions, providing perfumers with an expanded palette of creative tools.
The study of derivatives of this compound provides valuable insights into structure-activity relationships (SAR), specifically how molecular changes impact odor and flavor. For example, research has shown that specific stereoisomers of this compound can have a significant impact on its sensory perception. One particular isomer, (1R,2R,4R)-1-(2-hydroxy-4-methylcyclohexyl)ethanone, was found to exhibit a synergistic cooling effect when combined with l-menthol. A mixture of 70:30 l-menthol to the compound was reported to have a cool and refreshing feeling that was approximately 40% stronger than that of menthol alone. This demonstrates how subtle changes in the three-dimensional arrangement of atoms can dramatically influence the interaction with sensory receptors, a key area of research in modern flavor and fragrance development.
Potential in Polymer and Materials Science (e.g., as a monomer or cross-linking agent)
While the primary applications of this compound are in synthetic and fragrance chemistry, its chemical structure suggests potential, albeit currently underexplored, applications in polymer and materials science. The presence of two distinct functional groups, a hydroxyl (-OH) and a ketone (C=O), provides reactive sites that could be utilized in polymerization processes.
The secondary hydroxyl group could theoretically act as a monomer unit in step-growth polymerization. For instance, it could react with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The incorporation of its alicyclic cyclohexane structure into a polymer backbone could impart specific properties such as increased thermal stability, rigidity, and altered solubility compared to linear aliphatic analogues.
Furthermore, as a bifunctional molecule, it could potentially serve as a cross-linking agent. If incorporated into a polymer chain via one functional group (e.g., the hydroxyl group), the second functional group (the ketone) would remain available for subsequent reactions to form cross-links between polymer chains, thereby creating a thermoset material with enhanced mechanical strength and solvent resistance. Currently, there is limited published research specifically detailing the use of this compound in these applications, representing a potential area for future investigation.
Future Research Trajectories and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methodologies for producing substituted cyclohexanones often rely on classical organic reactions that may involve harsh conditions, stoichiometric reagents, and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes to 1-(2-Hydroxy-4-methylcyclohexyl)ethanone. This includes the exploration of catalytic methods, such as those employing earth-abundant metals, and the use of renewable starting materials. The principles of green chemistry, including atom economy and energy efficiency, should guide these synthetic endeavors. A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Hydrogenation of Phenolic Precursors | High atom economy, potential for stereocontrol. | Requires high-pressure equipment, catalyst screening necessary. |
| Biocatalytic Routes | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and optimization can be time-consuming. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Initial setup costs, optimization of flow parameters. |
Comprehensive Stereoisomer-Specific Reactivity Studies
The structure of this compound contains multiple stereocenters, leading to the existence of several stereoisomers. The spatial arrangement of the hydroxyl, methyl, and acetyl groups can significantly influence the molecule's reactivity. To date, a comprehensive study of the reactivity of each specific stereoisomer is lacking. Future research should focus on the separation and characterization of each stereoisomer and subsequent investigation of their chemical behavior in various reactions. Understanding the diastereoselective and enantioselective outcomes of reactions involving this compound is crucial for its potential application in asymmetric synthesis.
Mechanistic Insights into Complex Transformation Pathways
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. Mechanistic studies could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For instance, density functional theory (DFT) calculations could be employed to elucidate the transition states and reaction pathways of key transformations. Such studies could provide valuable insights into the role of the hydroxyl group in directing reactivity or the influence of the cyclohexane (B81311) ring conformation on reaction outcomes.
Advanced Analytical Method Development for In Situ Reaction Monitoring
To gain a more profound understanding of the kinetics and mechanisms of reactions involving this compound, the development of advanced analytical methods for in situ reaction monitoring is imperative. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.comsemanticscholar.orgspectroscopyonline.com This data is invaluable for optimizing reaction conditions and identifying transient species that may be key to the reaction mechanism.
Table 2: In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Applicability |
|---|---|---|
| FTIR Spectroscopy | Functional group changes, concentration profiles. | Suitable for many organic reactions in solution. |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. | Useful for reactions in aqueous media and for solid-state analysis. |
Exploration of New Applications as a Synthetic Chiral Auxiliary or Ligand Scaffold
The chiral nature of this compound makes it a promising candidate for applications in asymmetric synthesis. Future research should explore its potential as a chiral auxiliary, where it could be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.netresearchgate.net Furthermore, the hydroxyl and ketone functionalities could be modified to create novel chiral ligands for transition metal catalysis. The rigid cyclohexane backbone could provide a well-defined steric environment, which is often beneficial for achieving high levels of enantioselectivity in catalytic reactions. acs.orgacs.orgnih.gov
Deeper Understanding of Structure-Function Relationships Beyond Organoleptic Properties
While the organoleptic properties of this compound are noted, a deeper investigation into its structure-function relationships in other contexts is warranted. This includes exploring its potential biological activity, its properties as a material component, or its utility as a molecular probe. Understanding how the specific stereochemistry of the molecule influences these potential functions will be critical. researchgate.net Such studies could reveal novel applications for this compound beyond its current use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
